molecular formula C13H21N B13257235 Tert-butyl[(2,4-dimethylphenyl)methyl]amine

Tert-butyl[(2,4-dimethylphenyl)methyl]amine

Cat. No.: B13257235
M. Wt: 191.31 g/mol
InChI Key: OTFHIZALQHNZCG-UHFFFAOYSA-N
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Description

Tert-butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a tertiary amine, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2,4-dimethylphenyl)methyl]amine typically involves the reaction of tert-butylamine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 2,4-dimethylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, alkoxides, and amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or primary amines.

Scientific Research Applications

Tert-butyl[(2,4-dimethylphenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(2,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl[(2,4-dimethylphenyl)methyl]methylamine: Similar structure with an additional methyl group attached to the nitrogen atom.

    2,4-Di-tert-butylphenol: Contains tert-butyl groups attached to a phenol ring.

    4-tert-Butyl-2,6-dimethylphenylamine: Similar structure with different substitution patterns on the phenyl ring.

Uniqueness

Tert-butyl[(2,4-dimethylphenyl)methyl]amine is unique due to its specific combination of tert-butyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

OTFHIZALQHNZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)(C)C)C

Origin of Product

United States

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